molecular formula C26H20Cl2N4O3S B11645298 2-(4-chlorophenyl)-N-[4-({4-[(E)-2-(2-chlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]acetamide

2-(4-chlorophenyl)-N-[4-({4-[(E)-2-(2-chlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]acetamide

Cat. No.: B11645298
M. Wt: 539.4 g/mol
InChI Key: NBIRYXCSFQUMCT-JXMROGBWSA-N
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Description

2-(4-CHLOROPHENYL)-N-[4-({4-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes chlorophenyl, pyrimidinyl, and sulfonamide groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N-[4-({4-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of benzene to form chlorobenzene, which is then nitrated to produce 4-chloronitrobenzene. This intermediate is reduced to 4-chloroaniline.

    Synthesis of the Pyrimidinyl Sulfonamide: The 4-chloroaniline is reacted with pyrimidine-2-sulfonyl chloride under basic conditions to form the pyrimidinyl sulfonamide intermediate.

    Coupling Reaction: The final step involves the coupling of the pyrimidinyl sulfonamide intermediate with 2-(2-chlorophenyl)ethenyl acetamide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-N-[4-({4-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the structure.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N-[4-({4-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-CHLOROPHENYL)-N-[4-({4-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]ACETAMIDE
  • **2-(4-BROMOPHENYL)-N-[4-({4-[(1E)-2-(2-BROMOPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]ACETAMIDE
  • **2-(4-FLUOROPHENYL)-N-[4-({4-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]ACETAMIDE

Uniqueness

The uniqueness of 2-(4-CHLOROPHENYL)-N-[4-({4-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and pyrimidinyl sulfonamide groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H20Cl2N4O3S

Molecular Weight

539.4 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-[[4-[(E)-2-(2-chlorophenyl)ethenyl]pyrimidin-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C26H20Cl2N4O3S/c27-20-8-5-18(6-9-20)17-25(33)30-21-11-13-23(14-12-21)36(34,35)32-26-29-16-15-22(31-26)10-7-19-3-1-2-4-24(19)28/h1-16H,17H2,(H,30,33)(H,29,31,32)/b10-7+

InChI Key

NBIRYXCSFQUMCT-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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